molecular formula C11H16N4O3S B2461692 Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate CAS No. 1448035-40-2

Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B2461692
CAS No.: 1448035-40-2
M. Wt: 284.33
InChI Key: MSAWWAWZXBGXTO-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate is a bioactive nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Scientific Research Applications

Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, which means it can cause eye irritation, skin irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound could involve further studies into its potential applications, particularly given its bioactive properties . It could also involve exploring its synthesis in more detail and investigating its mechanism of action.

Mechanism of Action

Target of Action

It’s known that this compound is a bioactive nitrogen-containing heterocycle , which suggests it may interact with various biological targets.

Mode of Action

It’s known that this compound may be used in the preparation of compounds with potent fungicidal activity . This suggests that it may interact with its targets to disrupt essential biological processes in fungi.

Biochemical Pathways

Given its potential fungicidal activity , it may affect pathways essential for the growth and survival of fungi.

Result of Action

It’s known that this compound may be used in the preparation of compounds with potent fungicidal activity , suggesting that it may lead to the death of fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate typically involves the reaction of ethyl piperazine-1-carboxylate with 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate is unique due to the presence of both the piperazine and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c1-3-18-11(17)15-6-4-14(5-7-15)10(16)9-12-8(2)13-19-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAWWAWZXBGXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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